4-[(Cyclopentylmethoxy)methyl]piperidine
Description
Properties
CAS No. |
883521-01-5 |
|---|---|
Molecular Formula |
C12H23NO |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
4-(cyclopentylmethoxymethyl)piperidine |
InChI |
InChI=1S/C12H23NO/c1-2-4-11(3-1)9-14-10-12-5-7-13-8-6-12/h11-13H,1-10H2 |
InChI Key |
PNSKOMYBVAGDKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)COCC2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Advantages
Modularity: The synthetic approach allows for the modular introduction of the cyclopentylmethoxy substituent, facilitating analog development.
Scalability: The use of common reagents and reaction conditions suggests scalability for laboratory and potentially industrial synthesis.
Purity: Formation of the hydrochloride salt aids in purification and crystallization, enhancing compound stability.
Challenges
Regioselectivity: Ensuring substitution specifically at the 4-position of the piperidine ring requires controlled reaction conditions.
Yield Optimization: Multi-step synthesis may require optimization to maximize yield and minimize by-products.
Handling of Intermediates: Some intermediates (e.g., chloromethyl derivatives) may be reactive or hazardous, necessitating careful handling.
Summary Table of Preparation Methods
| Aspect | Description |
|---|---|
| Starting Material | Piperidine or substituted piperidine |
| Key Intermediate | Cyclopentylmethoxy methyl chloride |
| Reaction Type | Nucleophilic substitution (alkylation) |
| Salt Formation | Hydrochloride salt via HCl treatment |
| Typical Solvents | Organic solvents such as dichloromethane, ethanol |
| Reaction Conditions | Ambient to moderate heating, inert atmosphere possible |
| Purification | Crystallization of hydrochloride salt |
| Yield Considerations | Multi-step optimization needed |
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclopentylmethoxy)methyl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically conducted in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Halogens, nucleophiles; reactions often carried out in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted piperidine derivatives.
Scientific Research Applications
4-[(Cyclopentylmethoxy)methyl]piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Employed in the study of biological pathways and mechanisms. It can be used to investigate the interactions between small molecules and biological targets.
Medicine: Potential applications in drug discovery and development. The compound may be explored for its therapeutic effects and pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into formulations for various industrial applications.
Mechanism of Action
The mechanism of action of 4-[(Cyclopentylmethoxy)methyl]piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical parameters of 4-[(Cyclopentylmethoxy)methyl]piperidine analogs:
*Predicted or estimated values based on computational models.
Key Observations:
- Substituent Effects: Alkyl vs. Aromatic Groups: Compounds with aromatic substituents (e.g., phenylmethoxy or nitrophenoxy) exhibit stronger π-π interactions and reduced solubility in aqueous media compared to alkyl-substituted analogs (e.g., 3-methylbutoxy or methoxymethyl) . Electron-Withdrawing Groups: The nitro group in 4-[(2-Nitrophenoxy)methyl]piperidine HCl lowers the pKa of the piperidine nitrogen, reducing its basicity and altering its reactivity in acid-catalyzed reactions .
Reactivity Trends:
- Microwave-Assisted Synthesis : highlights the use of microwave irradiation (180°C, 300 W) for efficient hydrolysis of ester intermediates, reducing reaction times from hours to minutes .
- Reductive Amination : This method is favored for alkyl-substituted derivatives due to high selectivity and compatibility with borane-based reducing agents .
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